molecular formula C16H12FN3O3 B2757088 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 865285-71-8

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2757088
CAS No.: 865285-71-8
M. Wt: 313.288
InChI Key: YFMXPTBQTPJQLO-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry and anticancer agent discovery. This molecule incorporates two pharmaceutically important scaffolds: the 1,3,4-oxadiazole ring and the phenoxyacetamide group. The 1,3,4-oxadiazole nucleus is a versatile heterocycle known for its significant role in drug development . Compounds containing this scaffold have demonstrated a wide range of biological activities, with a prominent focus on their anticancer potential . Research indicates that 1,3,4-oxadiazole derivatives can exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and HDAC, which are critical for cancer cell survival and proliferation . Furthermore, the phenoxyacetamide moiety is also associated with biological activity. Recent studies on novel phenoxy acetamide derivatives have shown promising in vitro and in vivo cytotoxic effects against specific cancer cell lines, such as liver cancer (HepG2), by inducing apoptosis and cell cycle arrest . The combination of these two pharmacophores in a single molecule makes this compound a candidate for investigating structure-activity relationships in the development of new cytotoxic agents. This product is intended for research purposes by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Not for human use.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMXPTBQTPJQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring and the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exhibit promising anticancer properties. For example, derivatives of oxadiazole have been synthesized and tested against various cancer cell lines, showing selective cytotoxicity. In one study, compounds were evaluated for their inhibitory effects on human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with some exhibiting IC50 values indicating strong activity .

Metabolic Disorders

The compound has also been explored as a dual modulator for acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), which are critical targets in treating metabolic disorders such as obesity and type 2 diabetes mellitus. The structure-activity relationship (SAR) studies revealed that modifications to the oxadiazole moiety could enhance the dual agonistic activity of these compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the fluorine atom in the phenyl ring has been linked to increased potency against certain biological targets. Modifications to the oxadiazole ring also play a significant role in enhancing anticancer activity and selectivity .

Synthesis and Evaluation of Anticancer Compounds

In a notable study, researchers synthesized a series of oxadiazole derivatives based on this compound and evaluated their anticancer activities against several cell lines. The findings showed that specific structural modifications led to enhanced apoptosis in cancer cells compared to standard treatments like cisplatin .

Dual ACC and PPAR Modulation

Another study focused on the synthesis of acetamides similar to this compound as potential ACC inhibitors with PPAR agonistic activity. This research demonstrated that certain derivatives could effectively modulate both pathways, suggesting their utility in managing metabolic syndrome-related diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityTesting against various cancer cell linesSelective cytotoxicity observed; IC50 values reported
Metabolic DisordersDual modulation of ACCs and PPARsPromising candidates for obesity and diabetes treatment
Structure-Activity RelationshipImportance of fluorine substitution and oxadiazole modificationsEnhanced potency correlated with structural changes

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(i) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Core Structure : 1,3,4-Thiadiazole (sulfur replaces oxygen in the heterocycle).
  • Substituents : 4-Fluorophenyl at position 5, acetylated dihydro-thiadiazole, and acetamide at position 2.
  • Sulfur’s larger atomic radius may enhance polarizability but reduce metabolic stability compared to oxygen .
  • Biological Implications : Thiadiazoles are associated with antimicrobial activity but may exhibit higher toxicity due to sulfur’s reactivity.
(ii) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(substituted phenyl)acetamide Derivatives
  • Core Structure : 1,3,4-Oxadiazole fused with benzofuran.
  • Substituents : Varied groups (e.g., 3-chlorophenyl in compound 2a , 4-methoxyphenyl in 2b ).
  • Chloro and methoxy groups modulate electronic effects: chloro increases lipophilicity, while methoxy improves solubility .
  • Biological Activity : Demonstrated potent antimicrobial effects, with 2a and 2b showing superior laccase catalysis compared to fluorophenyl analogs .

Analogues with Varied Substituents

(i) N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • Core Structure : 1,2,4-Thiadiazole.
  • Substituents : Methylsulfanyl and 4-fluorophenyl groups.
  • Key Differences: Dual sulfur atoms increase lipophilicity but may predispose the compound to oxidative metabolism.
(ii) 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
  • Core Structure : 1,3,4-Oxadiazole with a furyl substituent.
  • Substituents : 2-Methyl-3-furyl group.
  • Key Differences :
    • Furyl’s lower electronegativity vs. fluorophenyl reduces electron-withdrawing effects, altering redox properties.
    • Thioether linkage (-S-) may enhance membrane permeability but reduce metabolic stability .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN4O2C_{18}H_{15}FN_{4}O_{2} with a molecular weight of 338.34 g/mol. The presence of the oxadiazole ring and the fluorinated phenyl group enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H15FN4O2C_{18}H_{15}FN_{4}O_{2}
Molecular Weight338.34 g/mol
IUPAC NameThis compound
SynonymsMBX-4132

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-fluorobenzohydrazide. The process includes cyclization to form the oxadiazole ring and subsequent acylation with phenoxyacetic acid.

General Synthetic Route:

  • Formation of Oxadiazole: React 4-fluorobenzohydrazide with a dehydrating agent (e.g., phosphorus oxychloride) to form an intermediate.
  • Cyclization: Use acetic anhydride to cyclize the intermediate into an oxadiazole.
  • Acylation: Introduce phenoxyacetic acid to obtain the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that oxadiazoles can inhibit bacterial growth effectively.

Example Study:
In a study evaluating various oxadiazole derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:
A specific derivative exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism was attributed to the inhibition of specific cellular pathways involved in cancer cell survival .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes critical for cellular metabolism and proliferation.
  • Receptor Binding: It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µg/mL)Activity Type
This compound10.0Anticancer
5-(4-Fluorophenyl)-3-naphthalen-1-yl-pyrazole12.5Anticancer
Methyl 3-fluoro-5-(tetramethyl-dioxaborolan)15.0Antimicrobial

Q & A

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Stress Testing : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS with a Q-TOF detector .
  • Degradation Pathways : Identify hydrolytic cleavage of the acetamide bond as a major pathway. Stabilize with cyclodextrin inclusion complexes .

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